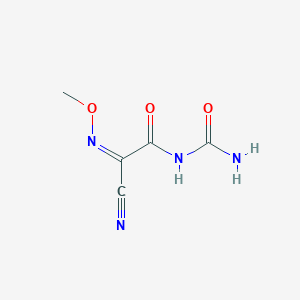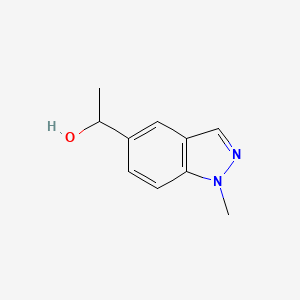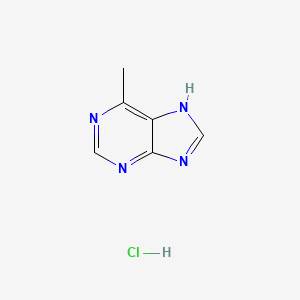
6-Methyl-9H-purine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-9H-purine hydrochloride is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 6-Methyl-9H-purine hydrochloride typically involves several steps. One common method starts with adenine as the raw material. The amino group at position 6 is protected using BOC anhydride, followed by a substitution reaction with fluoro benzyl alcohol. The final product is obtained through hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Analyse Des Réactions Chimiques
6-Methyl-9H-purine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Methyl-9H-purine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying nucleic acid interactions and enzyme activities. Additionally, it is used in the study of cyclic nucleotide signaling pathways .
Mécanisme D'action
The mechanism of action of 6-Methyl-9H-purine hydrochloride involves its interaction with specific molecular targets. It acts as a purine antagonist, inhibiting both DNA and RNA synthesis by acting as a false metabolite. This inhibition disrupts cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparaison Avec Des Composés Similaires
6-Methyl-9H-purine hydrochloride can be compared to other purine derivatives such as erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride). While both compounds share a purine core, this compound is unique in its specific substitutions, which confer distinct chemical and biological properties . Other similar compounds include 6-Methylmercaptopurine riboside and 6-Mercaptopurine, each with their own unique applications and mechanisms of action .
Propriétés
Formule moléculaire |
C6H7ClN4 |
|---|---|
Poids moléculaire |
170.60 g/mol |
Nom IUPAC |
6-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H |
Clé InChI |
WUMMEKYGCJBKJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N1)N=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


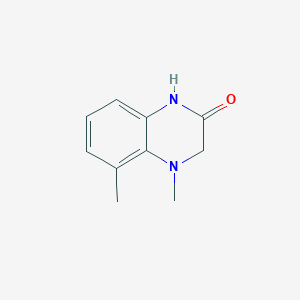
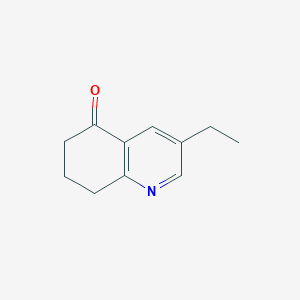
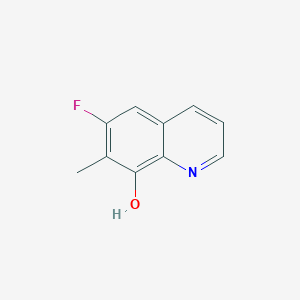
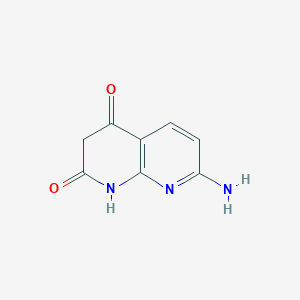


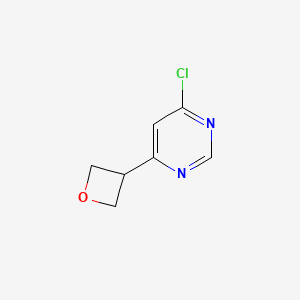
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)

